molecular formula C8H9N3S B053393 2-methylsulfanyl-3H-benzimidazol-5-amine CAS No. 116008-54-9

2-methylsulfanyl-3H-benzimidazol-5-amine

Cat. No.: B053393
CAS No.: 116008-54-9
M. Wt: 179.24 g/mol
InChI Key: FTUPVZFFTQNCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfanyl-3H-benzimidazol-5-amine is a benzimidazole derivative characterized by a methylsulfanyl (-SCH₃) group at position 2 and an amine (-NH₂) group at position 5. This compound’s structural features influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

2-methylsulfanyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPVZFFTQNCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-6-amine, 2-(methylthio)- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation of the resulting thiol intermediate . Another method includes the reaction of benzene-1,2-diamine with aromatic aldehydes under oxidative conditions, using catalysts such as cerium(IV) ammonium nitrate .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-6-amine, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound has been investigated for its potential as an antimicrobial agent and an anticancer drug. Research indicates that derivatives of benzimidazole, including 2-methylsulfanyl-3H-benzimidazol-5-amine, exhibit a range of bioactivities against various pathogens and cancer cell lines. For instance, studies have shown that benzimidazole derivatives can effectively target Gram-positive and Gram-negative bacteria as well as fungi, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor. Its mechanism includes the inhibition of specific pathways involved in inflammation and cancer progression, making it a candidate for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders .

Activity Target Pathogen/Cell Line MIC/IC50
AntibacterialS. aureus2 μg/ml
AntifungalC. albicans3 μg/ml
AnticancerA-549 (lung carcinoma)IC50 = 1.1 μM

Biological Research

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential in treating various diseases due to its anti-inflammatory and analgesic properties. Several derivatives have been synthesized and tested for their efficacy in reducing inflammation and pain in animal models, showing promising results that warrant further investigation .

Case Study: Anti-inflammatory Activity

A study involving the synthesis of several benzimidazole derivatives demonstrated that compounds derived from this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for these compounds were notably lower than those of standard anti-inflammatory drugs like diclofenac .

Industrial Applications

Corrosion Inhibition

In industrial chemistry, this compound is utilized as a corrosion inhibitor in metal protection processes. Its effectiveness stems from its ability to form protective layers on metal surfaces, thereby reducing oxidation and prolonging the lifespan of metal components.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares 2-methylsulfanyl-3H-benzimidazol-5-amine with compounds sharing structural similarities in core or substituents:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Benzimidazole -SCH₃ (C2), -NH₂ (C5) C₈H₉N₃S 179.23 Potential biological activity (inferred)
1-(3-Methylphenyl)-1H-benzimidazol-5-amine Benzimidazole -C₆H₄CH₃ (N1), -NH₂ (C5) C₁₄H₁₃N₃ 223.28 Structural analog; substituent effects study
3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine 1,2,4-Triazole -SCH₃ (C3), -C₆H₅ (C5) C₉H₁₀N₄S 206.27 Hydrogen-bonded networks in crystallography
2-Phenylbenzimidazole-5-sulfonic acid Benzimidazole -C₆H₅ (C2), -SO₃H (C5) C₁₃H₁₀N₂O₃S 274.30 High water solubility due to sulfonic acid
Mebendazole-amine (2-amino-3H-benzimidazol-5-yl-phenylmethanone) Benzimidazole -NH₂ (C2), -C(=O)C₆H₅ (C5) C₁₄H₁₁N₃O 237.26 Anthelmintic and anticancer applications
N-Benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole -SCHF₂ (C5), -NH₂ (C2), -CH₂C₆H₅ (N) C₁₀H₉F₂N₃S₂ 273.32 Fluorinated analog; enhanced lipophilicity

Key Observations

Core Flexibility vs. Rigidity: Benzimidazole derivatives (e.g., this compound, mebendazole-amine) exhibit planar, rigid structures conducive to intercalation or enzyme binding.

Substituent Effects on Solubility :

  • Polar groups (e.g., -SO₃H in ) enhance water solubility, whereas hydrophobic groups (e.g., -SCH₃ in the target compound) reduce it.
  • Amine groups (-NH₂) facilitate hydrogen bonding, improving solubility in polar solvents compared to methylsulfanyl derivatives .

Biological Activity :

  • Mebendazole-amine’s antiparasitic activity highlights the benzimidazole core’s relevance in drug design. The target compound’s -SCH₃ and -NH₂ groups may similarly interact with biological targets, though empirical data are lacking .
  • Fluorinated thiadiazole derivatives () demonstrate enhanced metabolic stability, suggesting that halogenation could be explored for the target compound .

Synthetic Considerations :

  • Reaction conditions for triazole derivatives () show that bases like DBU reduce reaction time but yield poorly (5%), while Et₃N achieves higher yields (78%) over longer durations. Similar optimization may apply to benzimidazole synthesis .

Q & A

Q. What are the established synthetic routes for 2-methylsulfanyl-3H-benzimidazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzimidazole precursors. For example:
  • Route 1 : Methylamine is reacted with 2-butyl-5-methylsulfamoyl-1H-benzimidazole under reflux in absolute alcohol, yielding 51% after purification .
  • Route 2 : Solvent-free reductive amination with aldehydes, monitored by TLC (chloroform:methanol, 7:3), followed by ice-water quenching to isolate intermediates .
    Key factors affecting yield include stoichiometric ratios, solvent choice (e.g., absolute alcohol vs. solvent-free), and reaction time.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to confirm amine and methylsulfanyl protons, and LC-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 477 observed in similar benzimidazole derivatives ).
  • Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement and ORTEP-3 for visualization) resolves bond lengths and angles, critical for confirming the sulfanyl group’s orientation .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using HPLC (e.g., C18 columns with methanol/water gradients) to monitor degradation products. For example, hydrazine hydrate reactions under reflux show stability up to 4 hours without decomposition .

Advanced Research Questions

Q. How can discrepancies in reported structural data (e.g., bond lengths, polymorphism) for this compound be resolved?

  • Methodological Answer :
  • Data Reconciliation : Compare multiple datasets (e.g., from SHELXL refinements and ORTEP-3 visualizations ). Discrepancies may arise from crystallographic packing effects, as seen in hydrate vs. anhydrous forms (e.g., 6:1 water co-crystal in similar triazole derivatives ).
  • Validation : Use R-factor analysis (<5% preferred) and cross-validate with DFT calculations for electronic structure consistency.

Q. What strategies optimize reaction conditions to improve synthetic yields of this compound derivatives?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, solvent-free conditions reduce side reactions (e.g., 70% yield improvement in acetohydrazide syntheses ).
  • Microwave-Assisted Synthesis : Shorten reaction times for thermally sensitive intermediates, as demonstrated in benzoxazole sulfanyl derivatives .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the methylsulfanyl group with trifluoromethyl or benzylthio moieties (e.g., as in angiotensin II receptor analogs ).
  • Docking Studies : Use crystallographic data to model interactions with target proteins (e.g., angiotensin receptors) and prioritize analogs with improved binding affinity.

Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein binding using force fields (e.g., AMBER) parameterized with crystallographic data .
  • QM/MM Hybrid Methods : Study electronic effects of the sulfanyl group on binding energetics, as applied to triazole-amine systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.